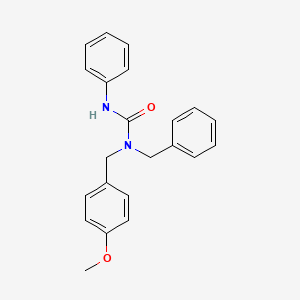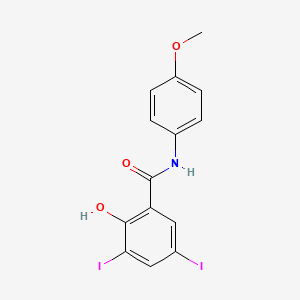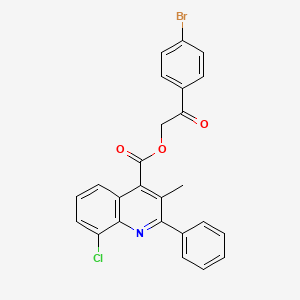
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of benzyl, methoxybenzyl, and phenyl groups attached to a urea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea typically involves the reaction of benzyl isocyanate with 4-methoxybenzylamine and phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of benzyl alcohol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
Applications De Recherche Scientifique
1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea has been explored for various scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for designing inhibitors of specific enzymes or receptors.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.
Biological Studies: Researchers study the compound’s interactions with biological macromolecules to understand its potential effects on cellular processes.
Industrial Applications: The compound’s stability and reactivity make it suitable for use in industrial processes, such as the synthesis of specialty chemicals or as a catalyst in certain reactions.
Mécanisme D'action
The mechanism of action of 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
1-Benzyl-3-phenylurea: Lacks the methoxybenzyl group, which may affect its reactivity and applications.
1-(4-Methoxybenzyl)-3-phenylurea: Lacks the benzyl group, which may influence its binding affinity to certain targets.
1-Benzyl-1-(4-methoxybenzyl)-urea:
Uniqueness: 1-Benzyl-1-(4-methoxybenzyl)-3-phenylurea is unique due to the presence of all three substituents (benzyl, methoxybenzyl, and phenyl) attached to the urea moiety. This unique combination of functional groups imparts specific chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C22H22N2O2 |
|---|---|
Poids moléculaire |
346.4 g/mol |
Nom IUPAC |
1-benzyl-1-[(4-methoxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H22N2O2/c1-26-21-14-12-19(13-15-21)17-24(16-18-8-4-2-5-9-18)22(25)23-20-10-6-3-7-11-20/h2-15H,16-17H2,1H3,(H,23,25) |
Clé InChI |
OOYFTBTXKQDTHY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)NC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{4-[(4-chlorobenzyl)oxy]phenyl}-N-(4-methylbenzyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B15151846.png)
![5-bromo-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-1H-indole-3-carbonitrile](/img/structure/B15151848.png)

![3-[({1-hydroxy-4-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]naphthalen-2-yl}carbonyl)amino]-4-(octadecyloxy)benzoic acid](/img/structure/B15151866.png)
![6-(2,6-dimethylmorpholin-4-yl)-N-(2,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B15151869.png)
![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 8-chloro-2-phenylquinoline-4-carboxylate](/img/structure/B15151872.png)
![3-{5-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15151875.png)
![ethyl N-[(4,6-dimethoxypyrimidin-2-yl)carbamoyl]-3,3,3-trifluoro-2-(4-fluorophenoxy)alaninate](/img/structure/B15151892.png)
![N-cyclohexyl-2-({N-[(3,4-dimethoxyphenyl)sulfonyl]-N-(4-ethoxyphenyl)glycyl}amino)benzamide](/img/structure/B15151894.png)
![N-(4-bromo-3-methylphenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B15151895.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)-N-(4-phenylbutan-2-yl)glycinamide](/img/structure/B15151902.png)
![(2E)-3-({3-[ethyl(phenyl)carbamoyl]phenyl}carbamoyl)prop-2-enoic acid](/img/structure/B15151915.png)
